

Pyrazolylpyridines: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-(1H-pyrazol-3-yl)pyridine

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Introduction

Pyrazolylpyridines, a class of heterocyclic compounds, have emerged as a "privileged scaffold" in medicinal chemistry due to their remarkable and diverse pharmacological activities. Their structural resemblance to purines allows them to effectively interact with a wide range of biological targets, particularly protein kinases, making them a focal point in the quest for novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and therapeutic potential of pyrazolylpyridines, with a particular focus on their application in oncology. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. Pyrazolopyridines have demonstrated a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Their versatility and amenability to chemical modification have led to the development of several clinical candidates and approved drugs.

Core Concepts in Pyrazolylpyridine Chemistry

The pyrazolylpyridine scaffold consists of a fused pyrazole and pyridine ring system. The arrangement of nitrogen atoms within this bicyclic structure provides unique electronic and steric properties that are crucial for its biological activity. These compounds are often designed as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases. The nitrogen atoms

of the pyrazole and pyridine rings can form key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity and selectivity.

Data Presentation: Quantitative Analysis of Pyrazolylpyridine Derivatives

The following tables summarize the in vitro activity of various pyrazolylpyridine and related pyrazolopyrimidine derivatives against different cancer cell lines and protein kinases. This data highlights the structure-activity relationships (SAR) and the therapeutic potential of this compound class.

Table 1: Anticancer Activity of Pyrazolylpyridine and Related Derivatives against Various Cancer Cell Lines

Compound ID	Scaffold	R-Group Modifications	Cancer Cell Line	IC50 (μM)	Reference
1	Pyrazolo[3,4-d]pyrimidine	4-(3,4,5-trimethoxybenzylidenehydrazinyl)	Caco-2	73.08	[1]
1	Pyrazolo[3,4-d]pyrimidine	4-(3,4,5-trimethoxybenzylidenehydrazinyl)	A549	68.75	[1]
1	Pyrazolo[3,4-d]pyrimidine	4-(3,4,5-trimethoxybenzylidenehydrazinyl)	HT1080	17.50	[1]
1	Pyrazolo[3,4-d]pyrimidine	4-(3,4,5-trimethoxybenzylidenehydrazinyl)	Hela	43.75	[1]
2	Pyrazolo[3,4-d]pyrimidine	4-(4-methoxybenzylidenehydrazinyl)	Caco-2	76.92	[1]
2	Pyrazolo[3,4-d]pyrimidine	4-(4-methoxybenzylidenehydrazinyl)	A549	148	[1]
2	Pyrazolo[3,4-d]pyrimidine	4-(4-methoxybenzylidenehydrazinyl)	HT1080	96.25	[1]
2	Pyrazolo[3,4-d]pyrimidine	4-(4-methoxybenzylidenehydrazinyl)	Hela	74.8	[1]

		ylidene- hydrazinyl)			
3	Pyrazole- fused Curcumin Analog	1-aryl-1H- pyrazole	MDA-MB-231	>50	[2]
3	Pyrazole- fused Curcumin Analog	1-aryl-1H- pyrazole	HepG2	1.3-4.8	[2]
4	1,3,4- triarylpyrazol e	Varied heterocycles	HepG2	6.53	[3]
4	1,3,4- triarylpyrazol e	Varied heterocycles	MCF7	26.40	[3]
4	1,3,4- triarylpyrazol e	Varied heterocycles	PC3	59.84	[3]
5	Pyrazolo[3,4- b]pyridine	6- (naphthalen- 2-yl)-4- (thiophen-2- yl)-1H- pyrazolo[3,4- b]pyridin-3- amine	HCT-116	31.3	[4]
5	Pyrazolo[3,4- b]pyridine	6- (naphthalen- 2-yl)-4- (thiophen-2- yl)-1H- pyrazolo[3,4-	MCF-7	19.3	[4]

		b]pyridin-3-amine			
5	Pyrazolo[3,4-b]pyridine	6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine	HepG2	22.7	[4]
5	Pyrazolo[3,4-b]pyridine	6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine	A549	36.8	[4]
6	Pyrazole-Indole Hybrid	Varied substitutions	HCT-116	9.2-81.3	[5]
6	Pyrazole-Indole Hybrid	Varied substitutions	MCF-7	10.6-63.7	[5]
6	Pyrazole-Indole Hybrid	Varied substitutions	HepG2	6.1-92.4	[5]
6	Pyrazole-Indole Hybrid	Varied substitutions	A549	13.5-77.7	[5]

Table 2: Kinase Inhibitory Activity of Pyrazolylpyridine and Related Derivatives

Compound ID	Scaffold	Target Kinase	IC50 (nM)	Ki (nM)	Reference
7	Pyrazolo[1,5-a]pyrimidine	Pim-1	45	-	[6]
8	Pyrazolo[1,5-a]pyrimidine	Flt-3	-	-	[6]
9	Pyrazolo[3,4-c]pyridine	Pan-Pim	-	2 (Pim-1), 10 (Pim-2), 2 (Pim-3)	[7]
10	Pyrazolo[1,5-a]pyridine	CSK	5600	-	[7]
11	Pyrazolo[3,4-b]pyridine	CDK1	2380	-	[8]
12	Pyrazolo[3,4-b]pyridine	CDK1	1520	-	[8]
13	(4-Pyrazolyl)-2-aminopyrimidine	CDK2	0.29	-	[5]
14	N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine	CDK2	-	7	[9]
14	N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine	CDK5	-	3	[9]
15	Pyrazole-based	Akt1	61	-	[8]
16	Pyrazole-based	Chk2	48.4	-	[8]

17	Pyrazole-based	Chk2	17.9	-	[8]
18	Pyrazolo[1,5-a]pyrimidine	CDK2	24	-	[8]
19	Pyrazolo[1,5-a]pyrimidine	CDK5	23	-	[8]
20	Pyrazole-based	Pan-Pim	-	0.2 (Pim-1), 1.1 (Pim-2), 0.2 (Pim-3)	[8]
21	Pyrazole-based	B-RAF	100-1000	-	[8]
22	Pyrazole-based	JAK2	0.72	-	[10]
23	Pyrazole-based	Akt1	20	-	[10]
24	Pyrazole-based	ERK1/2	6.1/3.1	-	[10]
25	Imidazopyridine with 3-aminopyrazole	JAK2	Potent	-	[10]

Experimental Protocols

General Synthesis of 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines

This protocol describes a common and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core, which is closely related to and often explored alongside pyrazolylpyridines.

Step 1: Synthesis of β -Enaminone Intermediate

- A mixture of a substituted acetophenone (1.0 eq.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq.) is heated at reflux for 4 hours.
- The reaction mixture is then cooled to room temperature, and the resulting solid is collected by filtration.
- The solid is washed with cold ethanol and dried under vacuum to afford the corresponding β -enaminone.

Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core

- To a solution of the β -enaminone (1.0 eq.) in ethanol, 3-amino-5-methylpyrazole (1.0 eq.) and a catalytic amount of acetic acid are added.
- The reaction mixture is heated at reflux for 16 hours.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield the desired 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine derivative.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- Cancer cell lines (e.g., A549, HCT-116, MCF-7, HepG2)
- Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
- Pyrazolylpyrimidine test compounds dissolved in DMSO (stock solution)
- MTT solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates

- Microplate reader

Procedure:

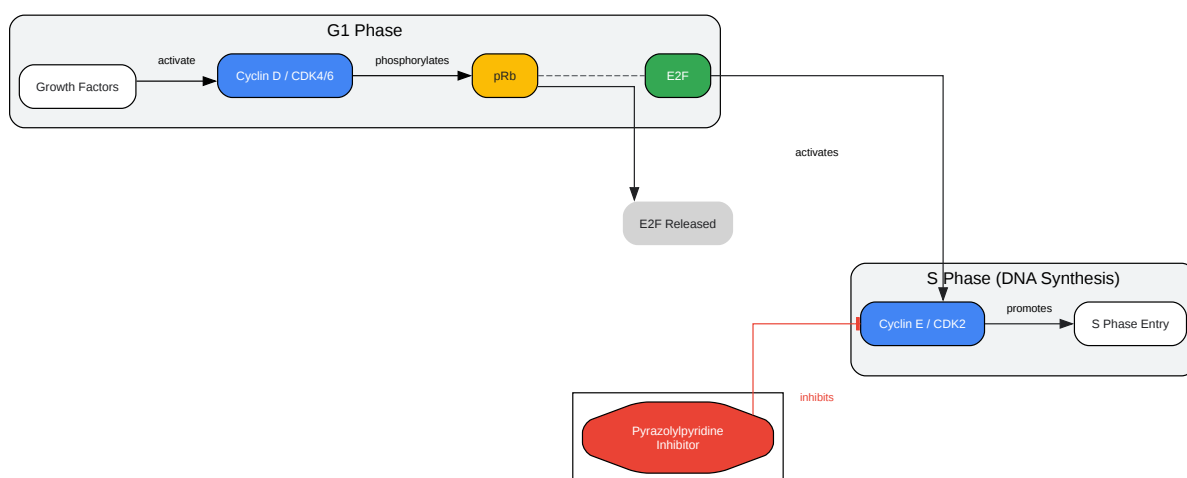
- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells into 96-well plates at a density of 5×10^3 to 1×10^4 cells/well in 100 μL of complete culture medium.
 - Incubate the plates at 37°C in a humidified atmosphere with 5% CO_2 for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the pyrazolylpyridine test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
 - Remove the medium from the wells and add 100 μL of the medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100 μM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
 - Incubate the plates for another 48 to 72 hours at 37°C and 5% CO_2 .
- MTT Addition and Incubation:
 - After the incubation period, add 10-20 μL of MTT solution to each well.
 - Incubate the plates for an additional 2 to 4 hours at 37°C until a purple formazan precipitate is visible.
- Formazan Solubilization and Absorbance Measurement:

- Carefully remove the medium containing MTT.
- Add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Mandatory Visualizations

Signaling Pathway: Inhibition of CDK2 by Pyrazolylpyridine Derivatives

The following diagram illustrates the role of Cyclin-Dependent Kinase 2 (CDK2) in cell cycle progression and how pyrazolylpyridine-based inhibitors can block this process, leading to cell cycle arrest and apoptosis in cancer cells.

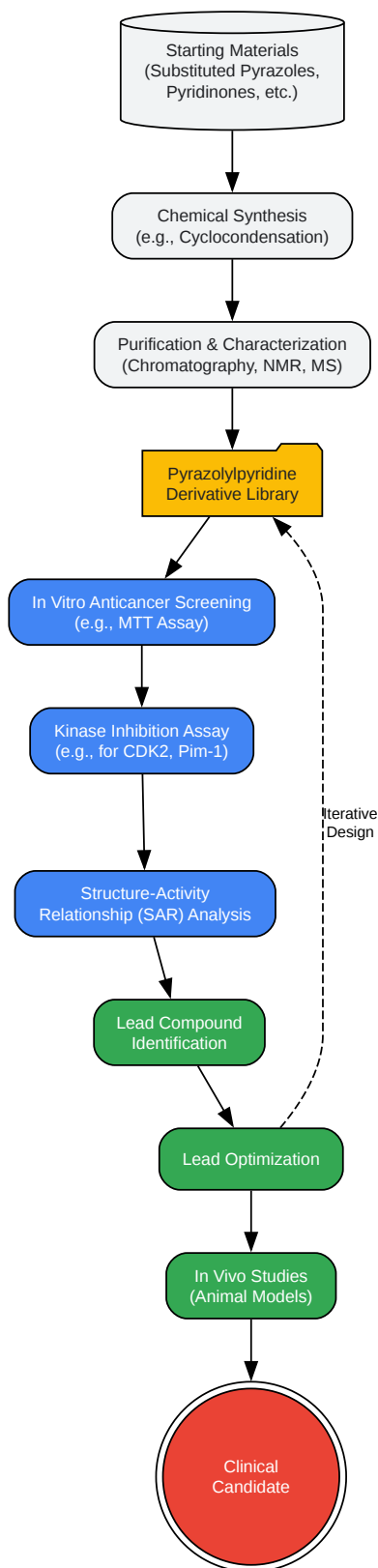


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Caption: Inhibition of the CDK2 signaling pathway by pyrazolypyridine derivatives.

Experimental Workflow: Synthesis and Screening of Pyrazolypyridine Derivatives

The following diagram outlines the general workflow for the synthesis and biological screening of novel pyrazolypyridine-based anticancer agents.



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Caption: General workflow for the discovery of pyrazolopyridine-based anticancer drugs.

Logical Relationship: Structure-Activity Relationship (SAR) of Pyrazolypyridines

This diagram illustrates the key structural features of the pyrazolypyridine scaffold and how modifications at different positions can influence their biological activity as kinase inhibitors.

Caption: Key structure-activity relationships of pyrazolypyridine kinase inhibitors. (Note: A placeholder is used for the chemical structure image).

Conclusion

Pyrazolypyridines represent a highly promising and versatile class of compounds in medicinal chemistry. Their ability to effectively target a range of enzymes, particularly protein kinases implicated in cancer, has solidified their status as a privileged scaffold in drug discovery. The synthetic accessibility of the pyrazolypyridine core allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide underscore the significant potential of pyrazolypyridine derivatives as next-generation therapeutics. Continued exploration of the chemical space around this scaffold, coupled with advanced biological screening and structure-based design, is expected to yield novel clinical candidates for the treatment of cancer and other diseases.

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